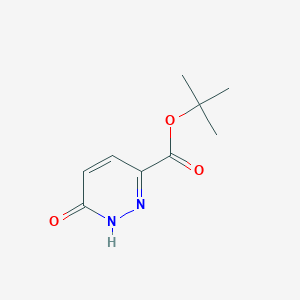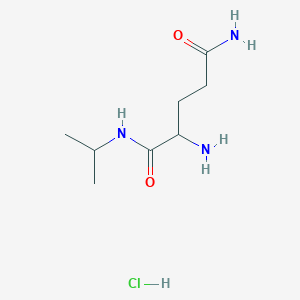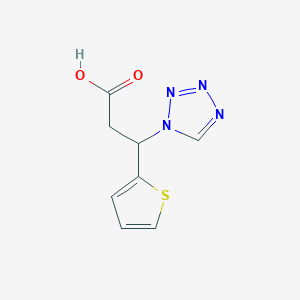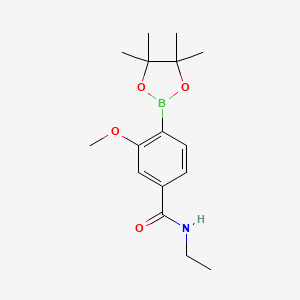
6-オキソ-1,6-ジヒドロピリダジン-3-カルボン酸tert-ブチル
概要
説明
“tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with diverse scientific applications. It has been used in the design and synthesis of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues exhibiting anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” can be found in databases like PubChem . The compound has a molecular formula of C9H12N2O3.
Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” can be found in databases like PubChem . The compound has a molecular weight of 195.22 .
科学的研究の応用
新規有機化合物の合成
この化合物は、様々な新規有機分子の合成において汎用性の高い中間体として機能します。 その構造は選択的誘導化を可能にし、ピペリジン環系に補完的な化学空間へのアクセスを可能にする化合物の経路を提供します .
化学選択的tert-ブトキシカルボニル化
これは、芳香族および脂肪族アミンに対する化学選択的tert-ブトキシカルボニル化試薬として利用されてきました。 この用途は、ペプチド合成中のアミノ基の保護において重要です .
プロドラッグの開発
この化合物中のtert-ブチルエステル基は、胃腸組織における加水分解に対して耐性があることが示されており、プロドラッグの開発のための潜在的な候補となっています。 この耐性は、治療薬のバイオアベイラビリティを向上させる可能性があります .
作用機序
Target of Action
The primary target of “tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular activities, including inflammation, apoptosis, and cell differentiation .
Mode of Action
This compound interacts with JNK2 in a selective manner . By binding to JNK2, it inhibits the activation of the protein kinase, thereby modulating its function .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . Specifically, it inhibits the activation of this pathway by JNK2 . The NF-κB/MAPK pathway plays a significant role in the regulation of immune responses and inflammation .
Pharmacokinetics
It is noted that the compound has good bioavailability and safety profile in vivo .
Result of Action
The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway result in potent anti-inflammatory effects . In animal models of acute lung injury and sepsis, the compound has shown excellent in vivo anti-inflammatory activity .
Safety and Hazards
生化学分析
Biochemical Properties
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterase enzymes, which are responsible for the hydrolysis of ester bonds . This interaction leads to the formation of active metabolites that can participate in further biochemical reactions. Additionally, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate may interact with other proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK pathway, which plays a crucial role in inflammation and immune responses . By modulating these pathways, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can affect cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been found to selectively bind to JNK2, inhibiting its activity and subsequently reducing the activation of the NF-κB/MAPK pathway . This inhibition can result in decreased inflammation and improved cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is relatively stable in plasma and intestinal homogenate, with more than 50% remaining after a 1-hour incubation . Long-term effects on cellular function have also been observed, with the compound maintaining its activity over extended periods in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and improving cellular function. At higher doses, toxic or adverse effects may be observed. For example, high doses of similar compounds have been associated with gastrointestinal toxicity due to their interaction with carboxylesterase enzymes . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The primary site of metabolism for this compound is the gastrointestinal tract, where ester hydrolysis occurs, likely by the action of carboxylesterase enzyme CES1 . This hydrolysis leads to the formation of active metabolites that can participate in further biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. For example, the compound’s resistance to hydrolysis in gastrointestinal tissue suggests that it may accumulate in these tissues, enhancing its local effects .
Subcellular Localization
The subcellular localization of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity. For instance, the selective binding of the compound to JNK2 in the MAPK pathway suggests that it may localize to specific signaling complexes, enhancing its inhibitory effects .
特性
IUPAC Name |
tert-butyl 6-oxo-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAYSOMDPBYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149009 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-39-2 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)


![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)
![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)


![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
